molecular formula C15H14O4 B1299984 Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate CAS No. 76322-09-3

Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate

Cat. No. B1299984
CAS RN: 76322-09-3
M. Wt: 258.27 g/mol
InChI Key: SZSNBKWESSADJV-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate is a chemical compound that is related to various naphthyl-based esters. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, which can give insights into the potential properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related naphthyl-based esters often involves multi-step reactions, starting from readily available naphthalene derivatives. For instance, ethyl naphth[2,3-f]isoindole-1-carboxylate was prepared from 7-tert-butoxynorbornadiene and converted through thermal or photochemical reactions . Similarly, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized by condensation of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of naphthyl-based esters is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined, which provided insights into the arrangement of atoms and the overall geometry of the molecule . This information is crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Naphthyl-based esters can participate in various chemical reactions. Photocyclization reactions of ethyl 2-(naphthyloxy)acetates have been studied, leading to the formation of different cyclic structures . Additionally, the Rhodium(II) acetate-catalyzed reaction of ethyl 2-diazo-3-oxopent-4-enoates can result in the formation of naphthoates or unsaturated esters . These reactions highlight the potential reactivity of this compound in forming new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyl-based esters can be inferred from related compounds. For instance, the stability of these compounds under various conditions, such as the gradual dimerization of ethyl naphth[2,3-f]isoindole-1-carboxylate under aerobic conditions, is an important aspect of their chemical behavior . The crystal and molecular structure studies provide additional information on the stability and intermolecular interactions that can influence the properties of these molecules .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate and its derivatives have been a focus of research due to their potential in various applications. One study reported the synthesis and crystal structure of a related compound, Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, highlighting its antitumor activity against certain cancer cell lines (Liu et al., 2018). Similarly, crystal and molecular structure studies were conducted on closely related compounds, indicating the potential of these molecules in biological applications due to their distinct structural properties (Kaur et al., 2012).

Chemical Reactivity and Applications

The title compound and its analogs have been used in various chemical synthesis processes. For example, the oxidation of 1-acyl-2-naphthol oximes leads to a mixture of complex compounds, indicating versatile reactivity patterns that could be beneficial in synthetic chemistry (Supsana et al., 2001). Additionally, the synthesis of novel nitrogen-containing naphtho(2,1-b)furan derivatives and their biological activity showcases the potential pharmaceutical applications of these compounds (Nagaraja et al., 2007).

Biological Applications

The enzyme systems from various plants like carrot, celeriac, and horseradish have shown enantioselective hydrolysis and reduction of related compounds, indicating potential applications in biochemistry and pharmaceuticals (Mączka & Mironowicz, 2002). Moreover, compounds like 2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid derived from related molecules, due to their unique structure and intermolecular interactions, may offer interesting pharmacological properties (Choi et al., 2008).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The safety data sheet advises avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial for understanding the compound’s role in modulating oxidative stress and its potential therapeutic applications. Additionally, this compound has been shown to bind to specific proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been shown to modulate the activity of key signaling molecules such as protein kinases and phosphatases, which play essential roles in regulating cell growth, differentiation, and apoptosis . Furthermore, this compound has been found to affect the expression of genes involved in oxidative stress responses and metabolic pathways, indicating its potential impact on cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . This compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, this compound can activate protein kinases and phosphatases, which are critical regulators of cell signaling pathways . These interactions ultimately result in changes in gene expression and cellular function, highlighting the compound’s potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and metabolic pathways . These findings underscore the importance of considering the temporal effects of this compound in biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with different dosages . At low doses, this compound has been found to have beneficial effects on oxidative stress responses and cellular metabolism . At higher doses, this compound can exhibit toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . These findings highlight the importance of carefully considering dosage when using this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress responses and cellular metabolism . This compound interacts with enzymes such as superoxide dismutase and catalase, which play critical roles in detoxifying reactive oxygen species and maintaining cellular redox balance . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further underscoring its importance in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been found to interact with membrane transporters involved in the uptake and efflux of small molecules, facilitating its distribution within cells . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . This compound has been found to localize to the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress responses and cellular metabolism . Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties and effects .

properties

IUPAC Name

ethyl 2-(1-formylnaphthalen-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-2-18-15(17)10-19-14-8-7-11-5-3-4-6-12(11)13(14)9-16/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSNBKWESSADJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353318
Record name Ethyl [(1-formylnaphthalen-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76322-09-3
Record name Ethyl 2-[(1-formyl-2-naphthalenyl)oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76322-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [(1-formylnaphthalen-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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